4-fluoro-N-(quinolin-8-yl)benzamide
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Overview
Description
4-Fluoro-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C16H11FN2O. It is characterized by the presence of a fluorine atom attached to the benzamide moiety and a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(quinolin-8-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 8-aminoquinoline. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials, including liquid crystals and dyes.
Biological Studies: It is employed in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to antibacterial or antiviral effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroquinoline: Shares the quinoline ring and fluorine atom but lacks the benzamide moiety.
N-(quinolin-8-yl)benzamide: Similar structure but without the fluorine atom.
Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinoline ring, widely used in medicine.
Uniqueness
4-Fluoro-N-(quinolin-8-yl)benzamide is unique due to the combination of the fluorine atom, quinoline ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-N-quinolin-8-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMNSKVSKDCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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